(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Chemical purity Chiral building block Procurement specification

(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a chiral spirocyclic amine building block featuring a Boc-protected aminomethyl substituent at the 6-position of the 5-azaspiro[2.4]heptane scaffold. Its molecular formula is C₁₂H₂₂N₂O₂ and molecular weight 226.32 g·mol⁻¹.

Molecular Formula C12H22N2O2
Molecular Weight 226.32
CAS No. 1262397-26-1
Cat. No. B2601960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate
CAS1262397-26-1
Molecular FormulaC12H22N2O2
Molecular Weight226.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(CC2)CC1CN
InChIInChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12(4-5-12)6-9(14)7-13/h9H,4-8,13H2,1-3H3/t9-/m0/s1
InChIKeySUMSUPZIMDXTDF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate CAS 1262397-26-1 | Chiral Spirocyclic Building Block for Medicinal Chemistry Procurement


(S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate is a chiral spirocyclic amine building block featuring a Boc-protected aminomethyl substituent at the 6-position of the 5-azaspiro[2.4]heptane scaffold. Its molecular formula is C₁₂H₂₂N₂O₂ and molecular weight 226.32 g·mol⁻¹ . The (S)-configuration at the spiro carbon is indispensable for downstream stereochemical outcomes in drug synthesis, particularly for quinolone antibacterial agents [1].

Why Racemic, (R)-Enantiomer, or Regioisomeric 5-Azaspiro[2.4]heptane Analogs Cannot Substitute for CAS 1262397-26-1


The (S)-enantiomer is not functionally interchangeable with the racemic mixture (CAS 1823426-03-4), the (R)-enantiomer (CAS 2306246-48-8), or the 1-aminomethyl regioisomer (CAS 1330764-37-8). Stereochemistry at the 6-position defines the three-dimensional presentation of the aminomethyl group, which is critical for molecular recognition in target binding pockets. Patent literature explicitly requires optically active 5-azaspiro[2.4]heptane derivatives for synthesizing quinolonecarboxylic acid antibacterial agents [1]. Similarly, the 6-aminomethyl substitution pattern is documented as a precursor to 5-azaspiro[2.4]heptane-6-carboxylic acid intermediates essential for HCV NS5A inhibitors, a utility absent for the 1-aminomethyl regioisomer [2].

Quantitative Differentiation Evidence for (S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate Against Closest Analogs


Chemical Purity Advantage: 97% for (S)-Enantiomer vs. 95% for Racemate

The (S)-enantiomer is routinely supplied with 97% chemical purity as certified by vendor HPLC analysis, whereas the racemic mixture (CAS 1823426-03-4) is typically offered at 95% purity . This 2% absolute purity difference can reduce side-product formation and increase overall yield in multi-step synthetic sequences.

Chemical purity Chiral building block Procurement specification

Stereochemical Requirement: (S)-Configuration Mandatory for Quinolone Antibacterial Activity

U.S. Patent 7,842,818 claims a method for producing optically active tetrasubstituted 5-azaspiro[2.4]heptane derivatives as indispensable intermediates for quinolonecarboxylic acid antibacterial agents [1]. The patent establishes that only the (S)-configured spiro center yields biologically active final compounds; racemic or (R)-configured intermediates are not described for this application, implying loss of antibacterial efficacy.

Quinolone antibacterial Optically active intermediate Stereochemistry–activity relationship

Enantioselective Synthesis Benchmark: >98% ee Achievable for (S)-5-Azaspiro[2.4]heptane Derivatives

Asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using [RuCl(benzene)(S)-SunPhos]Cl delivered the (S)-7-amino-5-azaspiro[2.4]heptane moiety with up to 98.7% enantiomeric excess [1]. This result demonstrates that the (S)-configuration at the spiro center can be accessed with very high stereoselectivity, providing enantiomeric purity far exceeding that of racemic mixtures (0% ee). The target compound, sharing the same (S)-configured 5-azaspiro[2.4]heptane core, can be prepared analogously.

Asymmetric hydrogenation Enantiomeric excess Catalytic enantioselective synthesis

Regioisomeric Differentiation: 6-Aminomethyl Substitution Uniquely Enables HCV NS5A Inhibitor Synthesis

Patent disclosures identify 5-azaspiro[2.4]heptane-6-carboxylic acid derivatives—directly accessible from the 6-aminomethyl compound—as key intermediates for hepatitis C virus NS5A inhibitors, including Ledipasvir [1]. The 1-aminomethyl regioisomer (CAS 1330764-37-8) lacks any documented application in this therapeutic class. This regiospecific utility confirms that the substitution pattern is not interchangeable for drug synthesis programs targeting NS5A.

HCV NS5A inhibitor Ledipasvir intermediate Regioselective synthesis

High-Value Application Scenarios for (S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate


Enantioselective Synthesis of Quinolone Antibacterial Agents (e.g., Sitafloxacin, Olamufloxacin)

The (S)-configured building block serves as a direct precursor to the (S)-7-amino-5-azaspiro[2.4]heptane moiety found in clinically used quinolone antibacterials. U.S. Patent 7,842,818 establishes that only optically active intermediates yield active antibacterial agents [1]. Procurement of the pre-formed (S)-enantiomer eliminates the need for chiral resolution later in the synthesis.

HCV NS5A Inhibitor Development (e.g., Ledipasvir Analogs)

The compound provides a direct entry to 5-azaspiro[2.4]heptane-6-carboxylic acid intermediates that are core structural elements of HCV NS5A inhibitors such as Ledipasvir [1]. Using the 6-aminomethyl regioisomer avoids synthetic redesign required with 1-substituted analogs.

Discovery of Dual Orexin Receptor Antagonists for Sleep Disorders

The 5-azaspiro[2.4]heptane scaffold is a validated core for potent dual orexin-1/orexin-2 receptor antagonists with favorable brain penetration and oral bioavailability [1]. Incorporating the (S)-configured building block enables systematic SAR exploration while maintaining stereochemical integrity.

Methodology Development for Catalytic Asymmetric Spirocycle Construction

The compound's structural similarity to substrates used in highly enantioselective hydrogenation (up to 98.7% ee) makes it valuable for benchmarking new asymmetric catalysts and ligands [1]. Its well-defined stereochemistry and Boc-protected amine handle facilitate direct comparison of catalyst performance.

Quote Request

Request a Quote for (S)-Tert-butyl 6-(aminomethyl)-5-azaspiro[2.4]heptane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.